molecular formula C15H25O4P B8602099 2-Tert-butyl-4-methylphenyl diethyl phosphate

2-Tert-butyl-4-methylphenyl diethyl phosphate

Cat. No.: B8602099
M. Wt: 300.33 g/mol
InChI Key: WRFDKBLDLQPBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-4-methylphenyl diethyl phosphate is a useful research compound. Its molecular formula is C15H25O4P and its molecular weight is 300.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H25O4P

Molecular Weight

300.33 g/mol

IUPAC Name

(2-tert-butyl-4-methylphenyl) diethyl phosphate

InChI

InChI=1S/C15H25O4P/c1-7-17-20(16,18-8-2)19-14-10-9-12(3)11-13(14)15(4,5)6/h9-11H,7-8H2,1-6H3

InChI Key

WRFDKBLDLQPBQN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% in mineral oil, 8.4 g, 0.21 mol) in THF (200 mL) was added dropwise a solution of 2-tert-butyl-4-methylphenol (33 g, 0.20 mol) in THF (100 mL) at 0° C. The mixture was stirred at 0° C. for 15 min and then phosphorochloridic acid diethyl ester (37 g, 0.21 mol) was added dropwise at 0° C. After addition, the mixture was stirred at ambient temperature for 30 min. The reaction was quenched with sat. NH4Cl (300 mL) and then extracted with Et2O (350 mL×2). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and then evaporated under vacuum to give 2-tert-butyl-4-methylphenyl diethyl phosphate (contaminated with mineral oil) as a colorless oil (60 g, ˜100%), which was used directly in the next step.
Name
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.